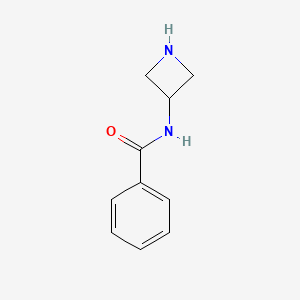

N-(azetidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

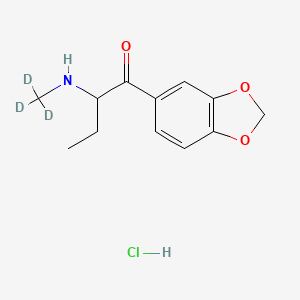

“N-(azetidin-3-yl)benzamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of azetidine derivatives has been described in several studies . For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described in one study . The starting compound was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of “N-(azetidin-3-yl)benzamide” can be analyzed using various spectroscopic techniques . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

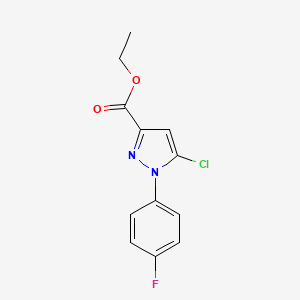

The chemical reactions involving “N-(azetidin-3-yl)benzamide” can be complex . For example, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(azetidin-3-yl)benzamide” can be determined using various techniques . For example, the molecular weight of a similar compound, “N-[2-(azetidin-3-yl)ethyl]-3-methylbenzamide”, is 218.29 g/mol .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

- A study by Ilango & Arunkumar (2011) focused on synthesizing trihydroxy benzamido azetidin-2-one derivatives and their screening for antimicrobial and antitubercular activities. Compounds with chlorophenyl and dimethyl amino phenyl groups showed good antimicrobial activity, and some also demonstrated antitubercular activity.

Anti-Tubercular Scaffold

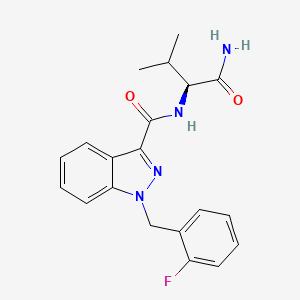

- Research by Nimbalkar et al. (2018) synthesized novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. These compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis.

Dopamine Antagonist

- A study by Metkar et al. (2013) evaluated azetidine derivatives for their efficacy as dopaminergic antagonists, highlighting their potential in neurological applications.

Anticancer Evaluation

- Research by Deep et al. (2016) synthesized 2-azetidinone derivatives from hippuric acid and evaluated them for their antimicrobial and anticancer activities, demonstrating their potential in cancer research.

Histone Deacetylase Inhibitor

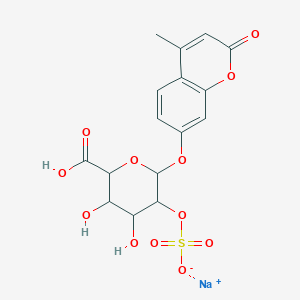

- A study by Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase inhibitor showing potential as an anticancer drug.

KCNQ2/Q3 Potassium Channel Openers

- Research by Amato et al. (2011) identified N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers, useful in the treatment of epilepsy.

Propriétés

IUPAC Name |

N-(azetidin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYOGWIZRCQGOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(azetidin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)

![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)